molecular formula C18H23N3O B5396538 (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide

Numéro de catalogue B5396538
Poids moléculaire: 297.4 g/mol
Clé InChI: HILKTVSLFWGXFO-ZHACJKMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 belongs to a class of drugs called protein kinase inhibitors, which target specific enzymes that are involved in the growth and survival of cancer cells and immune cells.

Mécanisme D'action

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells and immune cells. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation and differentiation of B cells. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide binds to the active site of BTK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells and immune cells.
Biochemical and Physiological Effects
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been shown to have potent anti-tumor activity in vitro and in vivo, with selective inhibition of BTK-dependent signaling pathways. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also been shown to modulate the function of immune cells, including B cells, T cells, and natural killer cells, leading to enhanced anti-tumor immunity. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has a favorable pharmacokinetic profile, with rapid absorption and distribution, and a long half-life, allowing for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has several advantages for use in lab experiments, including its potent and selective inhibitory activity against BTK, its favorable pharmacokinetic profile, and its ability to modulate the function of immune cells. However, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide also has some limitations, including its potential toxicity and off-target effects, which may require careful dose selection and monitoring in preclinical and clinical studies.

Orientations Futures

There are several future directions for the development of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide, including the evaluation of its efficacy in combination with other anti-cancer agents and immunotherapies, the identification of biomarkers for patient selection, and the optimization of its pharmacokinetic and pharmacodynamic properties. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide may also have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Further preclinical and clinical studies are needed to fully explore the therapeutic potential of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide.

Méthodes De Synthèse

The synthesis of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide involves a series of chemical reactions that start with the reaction of 3-tert-butyl-1H-pyrazole-5-carbaldehyde with methylamine to form the intermediate (3-tert-butyl-1H-pyrazol-5-yl)methylamine. The intermediate is then reacted with 3-phenylacryloyl chloride to yield (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide. The synthesis of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been published in several scientific journals and is considered to be a reliable and reproducible method.

Applications De Recherche Scientifique

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been extensively studied in preclinical and clinical trials for the treatment of cancer and autoimmune diseases. In preclinical studies, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has shown potent inhibitory activity against several cancer cell lines, including lymphoma, leukemia, and solid tumors. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
In clinical trials, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been evaluated in patients with relapsed or refractory B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has shown promising results in these trials, with a favorable safety profile and significant anti-tumor activity. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also been evaluated in phase 1 trials for the treatment of autoimmune diseases, with encouraging results in patients with rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)16-12-15(19-20-16)13-21(4)17(22)11-10-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILKTVSLFWGXFO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.